

Application Notes and Protocols for Protein Crosslinking with Bis-PEG11-acid

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Compound of Interest

Compound Name: **Bis-PEG11-acid**

Cat. No.: **B8025110**

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Introduction

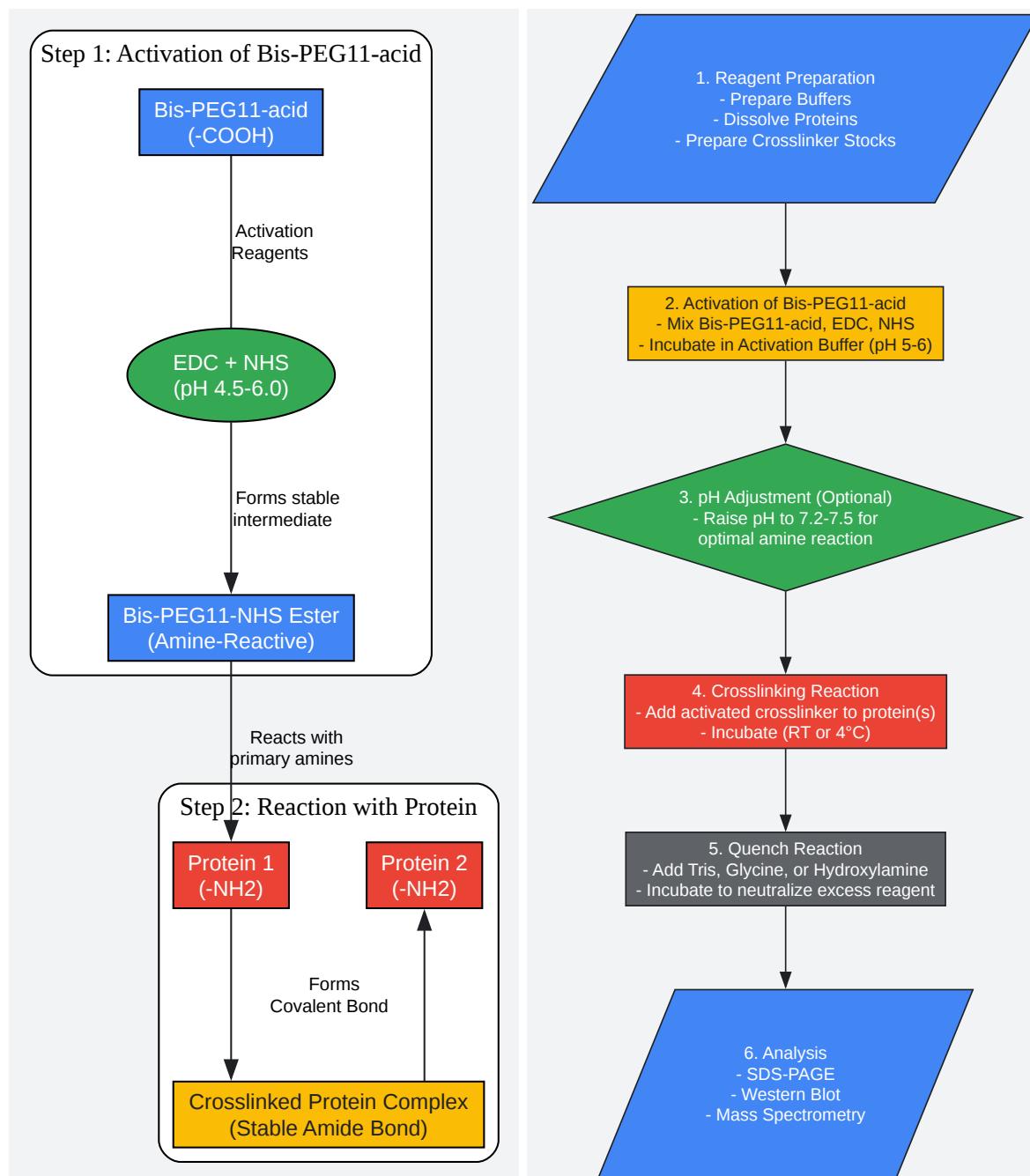
Bis-PEG11-acid is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules containing primary amines.^[1] Its structure features a hydrophilic 11-unit polyethylene glycol (PEG) spacer arm capped by a carboxylic acid group at each end. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and can minimize the immunogenicity of the crosslinker itself.^[2]

Unlike crosslinkers with pre-activated N-hydroxysuccinimide (NHS) esters, **Bis-PEG11-acid** requires activation of its terminal carboxyl groups to react with primary amines (e.g., the ϵ -amine of lysine residues or the N-terminus of a polypeptide).^{[1][3]} This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.^{[4][5]} This two-step process allows for greater control over the crosslinking reaction.^[4]

Chemical crosslinking with agents like **Bis-PEG11-acid** is a powerful technique for elucidating protein-protein interactions, stabilizing multi-protein complexes for structural analysis, and creating novel bioconjugates for therapeutic or diagnostic applications.^{[6][7]}

Principle of Reaction

The crosslinking process is a two-stage reaction. First, the carboxyl groups (-COOH) of **Bis-PEG11-acid** are activated by EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester by NHS.[4][8] In the second stage, this activated Bis-PEG11-NHS ester reacts with primary amine groups (-NH2) on the target protein(s) to form stable, covalent amide bonds.[2][8]



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